CAY10505

Description

Overview of the Phosphoinositide 3-Kinase (PI3K) Family and Isoforms

The mammalian PI3K family comprises eight isoforms, categorized into three classes (Class I, Class II, and Class III) based on their sequence homology, structure, regulation, and in vitro lipid substrate specificity. researchgate.netucl.ac.ukucl.ac.uk

Class I PI3Ks are the most extensively studied group and are further subdivided into Class IA and Class IB. researchgate.netucl.ac.uk

Class IA PI3Ks are typically activated by receptor tyrosine kinases (RTKs) and consist of a catalytic subunit (p110α, p110β, or p110δ) complexed with a regulatory subunit (p85α, p55α, p50α, p85β, or p55γ). pnas.orgfrontiersin.org The p110α and p110β isoforms are widely expressed, while p110δ is primarily found in leukocytes. pnas.orgfrontiersin.org

Class IB PI3Ks are primarily activated by G protein-coupled receptors (GPCRs) and consist of the catalytic subunit p110γ complexed with a p101 or p84 regulatory subunit. frontiersin.org The p110γ isoform, like p110δ, shows predominant expression in cells of hematopoietic lineage, including various immune cells. frontiersin.orgnih.gov

Class II PI3Ks (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) are less well-characterized and are involved in regulating intracellular membrane dynamics and vesicular trafficking, which can indirectly influence cell signaling. ucl.ac.uk

Class III PI3K (Vps34) is involved in the regulation of membrane traffic along the endocytic route, endosomal recycling, and autophagy. ucl.ac.ukfrontiersin.org

All Class I PI3Ks catalyze the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. amegroups.orgpnas.orgfrontiersin.org This lipid second messenger PIP3 is crucial for recruiting and activating downstream signaling molecules, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). creativebiolabs.netamegroups.orgpnas.org The PI3K/AKT pathway then regulates a wide array of cellular processes. creativebiolabs.netamegroups.orgspandidos-publications.com The action of PI3Ks is counteracted by lipid phosphatases like PTEN, which dephosphorylates PIP3. creativebiolabs.netucl.ac.uk

Central Role of PI3Kγ in Cellular Signaling and Physiological Processes

PI3Kγ (p110γ) plays a central and distinct role in cellular signaling, particularly within the immune system. Due to its predominant expression in cells of hematopoietic origin, PI3Kγ is a key mediator of signaling downstream of various receptors, including GPCRs and immune receptors, in leukocytes such as neutrophils, macrophages, T cells, B cells, and mast cells. frontiersin.orgnih.gov

In immune cells, PI3Kγ is involved in critical functions such as chemotaxis, inflammatory mediator production, phagocytosis, and the adaptive immune response. frontiersin.orgnih.govmdpi.com Studies using genetic models, such as mice lacking PI3Kγ activity, have revealed its non-redundant functions in various immune cell types and their defective responses to challenges like infection. nih.gov

Beyond its prominent role in immunity, PI3Kγ has also been implicated in cardiovascular function, including cardiac contractility. karger.com

Rationale for Pharmacological Targeting of PI3Kγ in Disease Research

The significant involvement of PI3Kγ in immune cell function and inflammatory processes provides a strong rationale for targeting this isoform in the context of inflammatory and autoimmune diseases. ucl.ac.ukfrontiersin.orgnih.gov Inhibiting PI3Kγ is explored as a strategy to modulate immune responses and ameliorate conditions driven by aberrant immune cell activity. frontiersin.orgnih.gov

Furthermore, PI3Kγ also plays a role in the tumor microenvironment, particularly in regulating immune-suppressive myeloid cells and contributing to tumor angiogenesis. aacrjournals.org Targeting PI3Kγ, either alone or in combination with inhibitors of other isoforms like PI3Kδ, is being investigated as a potential therapeutic approach in certain cancers, particularly hematological malignancies and solid tumors where the immune microenvironment plays a significant role. nih.govaacrjournals.orgfrontiersin.org Inhibition of leukocyte-enriched isoforms like PI3Kδ and PI3Kγ may help unleash antitumor T-cell responses. aacrjournals.orgfrontiersin.org

While there has been success in developing inhibitors for other PI3K isoforms, progress in developing highly selective PI3Kγ inhibitors has historically faced challenges, though recent efforts have yielded more diverse compounds. nih.govresearchgate.net The non-redundant and often coordinated roles of PI3Kδ and PI3Kγ in immune cell function also provide a rationale for targeting both isoforms simultaneously in certain therapeutic settings. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

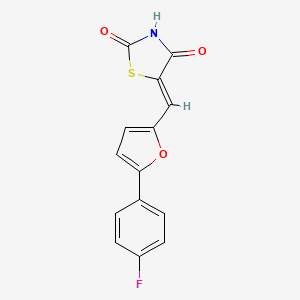

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBTYTGRUBUUIL-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cay10505: a Selective Phosphoinositide 3 Kinase Gamma Pi3kγ Inhibitor in Research

Inhibitory Profile and Selectivity Characteristics

The research interest in CAY10505 stems significantly from its demonstrated ability to selectively inhibit the PI3Kγ isoform. This selectivity is crucial for dissecting the distinct functions of individual PI3K isoforms, as many cellular processes are regulated by multiple isoforms.

PI3Kγ Isoform Specificity (IC50 values for α, β, δ, γ isoforms)

This compound exhibits potent inhibitory activity against the PI3Kγ isoform. Studies have reported consistent half-maximal inhibitory concentration (IC50) values for this compound across the class I PI3K isoforms. This compound potently inhibits PI3Kγ with an IC50 of approximately 30 nM. nih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgtranscriptionfactor.orgnih.gov Its activity against other class I isoforms is significantly lower, indicating a notable selectivity for PI3Kγ. The reported IC50 values for the other isoforms are 0.94 μM for PI3Kα, 20 μM for PI3Kβ, and 20 μM for PI3Kδ. wikipedia.orgwikipedia.orgguidetopharmacology.orgtranscriptionfactor.orgnih.gov One source also indicates an IC50 of 33 nM for PI3Kγ. nih.govguidetomalariapharmacology.orgciteab.com

Here is a summary of reported IC50 values for this compound against Class I PI3K isoforms:

Inhibition of Unrelated Kinases (e.g., Casein Kinase 2 (CK2))

Beyond the PI3K family, research has also explored the inhibitory profile of this compound against a broader spectrum of kinases to assess its specificity. In studies where this compound was tested against a panel of 80 other kinases, it was found to significantly inhibit only the unrelated casein kinase 2 (CK2). wikipedia.orgguidetopharmacology.org The reported IC50 value for the inhibition of CK2 by this compound is 20 nM. wikipedia.orgguidetopharmacology.org Casein Kinase 2 is a constitutively active serine/threonine kinase involved in numerous cellular processes, including cell growth, proliferation, and survival. uni.lujkchemical.com This inhibition of CK2 by this compound is a notable off-target activity to consider in research applications.

Comparative Analysis with Other PI3K Isoform-Selective Inhibitors

This compound's selectivity profile can be compared to other inhibitors developed to target specific PI3K isoforms. For instance, Idelalisib is a selective PI3Kδ inhibitor. cenmed.comlabsolu.canih.govnih.gov Duvelisib is known as a dual inhibitor of both PI3Kγ and PI3Kδ. nih.gov Umbralisib is another dual inhibitor, targeting PI3Kδ and CK1ε. nih.gov Several other PI3Kγ selective inhibitors have been reported, including AS604850, AS252424 (of which this compound is noted as a dehydroxyl form), and CZC24832. wikipedia.orgguidetopharmacology.orgtranscriptionfactor.orgnih.govguidetomalariapharmacology.orgciteab.comuni.lunih.govciteab.comnih.govmdpi.comuni.lunih.govharvard.edu Dual PI3Kδ/γ inhibitors like IPI-549 (eganelisib), TG100-115, and RP6530 (Tenalisib) also exist. jkchemical.comuni.lumdpi.comgoogle.comresearchgate.netwikipedia.orgatamankimya.comwikidata.orgidrblab.netnih.govidrblab.net Pan-PI3K inhibitors, such as GDC-0941, BKM120, and PI-103, inhibit multiple class I isoforms. guidetopharmacology.orgguidetomalariapharmacology.orgnih.govnih.govgoogle.comguidetopharmacology.orgciteab.com this compound's profile, with its primary potency against PI3Kγ and a specific off-target effect on CK2, distinguishes it from inhibitors with broader or different selectivity patterns, making it a valuable tool for studying PI3Kγ-specific functions in research settings.

Molecular Mechanisms of Action within PI3K Signaling Cascades

This compound exerts its effects by interfering with the activity of PI3Kγ, an enzyme that plays a critical role in various intracellular signaling pathways. The most prominent pathway influenced by class I PI3Ks, including PI3Kγ, is the PI3K/Akt/mTOR pathway. nih.govlabsolu.cauni.lumdpi.comwikipedia.org

Regulation of PI3K/Akt/mTOR Pathway Components

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.govnih.gov Class I PI3Ks are activated by various stimuli, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (Protein Kinase B). wikipedia.org Akt activation is a key event in this pathway, leading to the phosphorylation of numerous downstream targets, including mTOR. wikipedia.orgwikidata.org Inhibition of PI3Kγ by this compound disrupts this cascade, thereby modulating the activity of downstream components of the PI3K/Akt/mTOR pathway. Studies have shown that this compound can potently inhibit the PI3K/Akt/mTOR signaling pathway. uni.lu

Modulation of Protein Kinase B (Akt) Phosphorylation Dynamics

Akt is a pivotal node in the signaling network downstream of PI3K. Its activation primarily involves phosphorylation at specific residues. This compound has been shown to inhibit the phosphorylation of Akt. nih.govwikipedia.orgguidetopharmacology.orgtranscriptionfactor.orgcenmed.comlabsolu.caciteab.commdpi.comresearchgate.net In mouse macrophages, this compound inhibits the phosphorylation of the PI3K substrate PKB/Akt with an IC50 of 228 nM. wikipedia.orgguidetopharmacology.orgtranscriptionfactor.orgciteab.com Furthermore, in neuronal studies, this compound at a concentration of 200 nM partially reduced baicalein-induced Akt phosphorylation. nih.govcenmed.commdpi.comresearchgate.net This inhibitory effect on Akt phosphorylation is a direct consequence of this compound's action on PI3Kγ, thereby impacting the downstream signaling events controlled by activated Akt. The PI3K/Akt pathway is known to play important roles in processes like neuronal survival and synaptic plasticity, and its activation can lead to the activation of HIF1α. wikipedia.org CK2 has also been reported to phosphorylate Akt, which can lead to further increases in catalytic activity, highlighting the interconnectedness of signaling pathways.

Investigative Research on Cay10505 in Cellular and Molecular Contexts

Studies in Neuronal and Astrocytic Systems

Studies have investigated the impact of CAY10505 on key signaling molecules and factors in neuronal and astrocytic cells, contributing to the understanding of its cellular mechanisms in the context of the nervous system.

Impact on Baicalein-Induced Akt Phosphorylation in Neurons

Baicalein (B1667712) is known to activate the Akt signaling pathway in cultured cortical neurons nih.gov. Research indicates that this compound, as a class IB PI3Kγ isoform inhibitor, can partially reduce the phosphorylation of Akt induced by baicalein in neurons medchemexpress.commedchemexpress.com001chemical.comnih.govresearchgate.netglpbio.com. In one study, this compound at a concentration of 200 nM partially reduced the baicalein-induced Akt phosphorylation medchemexpress.com001chemical.comnih.gov. This suggests that PI3Kγ plays a role in the Akt activation pathway stimulated by baicalein in neurons.

Table 1: Effect of this compound on Baicalein-Induced Akt Phosphorylation in Neurons

| Treatment | This compound Concentration | Effect on Baicalein-Induced Akt Phosphorylation | Source |

| Baicalein + this compound | 200 nM | Partially reduced | medchemexpress.comnih.gov |

Note: This table is intended to be interactive and sortable in a dynamic environment.

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF1α) Activation Pathways

HIF-1α is a key transcription factor involved in the cellular response to hypoxia, regulating genes such as VEGF and Epo nih.gov. The PI3K/Akt pathway is known to affect and upregulate the translational initiation of HIF-1α protein in some cell types nih.gov. While the search results establish this compound as a PI3Kγ inhibitor that impacts Akt phosphorylation in neurons medchemexpress.commedchemexpress.com001chemical.comnih.govresearchgate.netglpbio.com, direct evidence specifically detailing this compound's role in regulating HIF1α activation pathways in neuronal or astrocytic systems was not explicitly found within the provided snippets. However, the link between PI3K/Akt signaling and HIF-1α regulation nih.govnih.gov, combined with this compound's effect on Akt phosphorylation, suggests a potential, albeit indirect, influence on HIF1α pathways.

Research in Hematological Malignancies: Multiple Myeloma

This compound has also been investigated for its potential effects in the context of multiple myeloma, a hematological malignancy.

Anti-Survival Effects in Myeloma Cell Lines and Primary Samples

This compound, identified as a pharmacological PI3K inhibitor (PIK3CG), has been tested on multiple myeloma (MM) cell lines and freshly isolated primary MM samples medchemexpress.commedchemexpress.com001chemical.com. Studies have shown that this compound treatment can lead to anti-survival effects in these cells medchemexpress.commedchemexpress.com001chemical.com. Survival analysis using flow cytometry (annexin V-FITC/PI staining) was employed to assess the impact of this compound after treatment periods of 3 days for MM cell lines and 5 days for primary MM cells medchemexpress.commedchemexpress.com001chemical.com.

Modulation of Cell Survival in Co-culture Models with Bone Marrow Stromal Cells

The bone marrow microenvironment, including bone marrow stromal cells (BMSCs), plays a significant role in the survival and drug resistance of multiple myeloma cells dcu.ienih.govoncotarget.comresearchgate.net. Research has investigated the effects of this compound on the survival of primary MM samples co-cultured with BMSCs medchemexpress.commedchemexpress.com001chemical.com. Treatment of these co-cultured primary MM samples with this compound resulted in anti-survival effects medchemexpress.commedchemexpress.com001chemical.com. At a concentration of 10 μM, the mean survival relative to DMSO-treated controls was reported as 84 ± 14% medchemexpress.commedchemexpress.com001chemical.com. This indicates that this compound can exert anti-survival effects on multiple myeloma cells even in the supportive environment provided by bone marrow stromal cells.

Table 2: this compound Anti-Survival Effects in Co-cultured Primary MM Samples

| Co-culture Model | This compound Concentration | Mean Survival (Relative to DMSO Control) | Source |

| Primary MM + BMSCs | 10 μM | 84 ± 14% | medchemexpress.commedchemexpress.com001chemical.com |

Note: This table is intended to be interactive and sortable in a dynamic environment.

Influence on Constitutive PI3K Signaling and Apoptosis Pathways

Research indicates that this compound influences PI3K signaling and can impact apoptosis pathways. This compound, as a PI3Kγ inhibitor, has been shown to partially reduce baicalein-induced Akt phosphorylation in neurons at a concentration of 200 nM medchemexpress.commedchemexpress.complos.org. The PI3K/Akt pathway is known to play a crucial role in neuronal survival and synaptic plasticity plos.org.

Studies involving multiple myeloma (MM) cell lines and primary MM samples have also investigated the effects of this compound on cell survival. When MM cells were treated with this compound, survival was analyzed by flow cytometry medchemexpress.commedchemexpress.com. Treatment of bone marrow stromal cells (BMSCs)-co-cultured primary MM samples with this compound resulted in anti-survival effects medchemexpress.commedchemexpress.com. The mean survival relative to DMSO-treated controls was 84±14% when tested at 10 μM medchemexpress.commedchemexpress.com. The protein expression levels of PIK3CG, AKT, and p-AKT have been measured in the context of this compound treatment to understand its impact on this signaling cascade medchemexpress.com.

Comparative Analysis with PIK3CA-Specific Inhibition

This compound is primarily characterized as a PI3Kγ inhibitor medchemexpress.commedchemexpress.comjsmcentral.org. In contrast, PIK3CA-specific inhibitors target the p110α catalytic subunit of the class IA PI3K isoform, which is encoded by the PIK3CA gene bjmo.be. Activating mutations in PIK3CA are frequently found in various cancers, leading to increased cell proliferation and survival signaling bjmo.be.

While this compound targets PI3Kγ, research in multiple myeloma cells has involved testing this compound alongside investigations into the role of the PIK3CA isoform in cell survival medchemexpress.commedchemexpress.com. Treatment of BMSCs-co-cultured primary MM samples with the PIK3CA inhibitor this compound resulted in anti-survival effects medchemexpress.commedchemexpress.com. This suggests that while this compound is a PI3Kγ inhibitor, its effects in certain cellular contexts, such as multiple myeloma, might be discussed in comparison to or in conjunction with the inhibition of other PI3K isoforms like PIK3CA, particularly in studies investigating the broader impact on PI3K-dependent survival pathways medchemexpress.commedchemexpress.com. However, direct comparative analyses detailing differential effects or mechanisms between this compound (PI3Kγ inhibition) and specific PIK3CA inhibitors in the same study were not extensively detailed in the provided search results. Studies on PIK3CA-specific inhibitors like alpelisib (B612111) highlight their focus on PIK3CA-mutated cancers and associated toxicities bjmo.betargetedonc.comonclive.comgenomenon.com.

Investigations in Cardiovascular and Vascular Biology

This compound has been investigated for its potential role in cardiovascular and vascular biology, particularly in the context of hypertension-associated vascular endothelium dysfunction jsmcentral.orgcdnsciencepub.comcdnsciencepub.comnih.govmedkoo.combiocrick.com.

Role in Hypertension-Associated Vascular Endothelium Dysfunction

Studies in animal models of hypertension have explored the effects of this compound on vascular endothelium dysfunction jsmcentral.orgcdnsciencepub.comcdnsciencepub.comnih.govmedkoo.combiocrick.com. Vascular endothelium dysfunction is a pathological condition characterized by an imbalance of vasodilators and vasoconstrictors and is a prognostic marker of pulmonary hypertension jsmcentral.org. Hypertension induced by deoxycorticosterone acetate (B1210297) salt (DOCA) in rats has been used as a model to study vascular endothelium dysfunction, which is assessed by the attenuation of acetylcholine-induced endothelium-dependent relaxation, decreased serum nitrite (B80452)/nitrate (B79036) levels, reduced glutathione (B108866) levels, and disruption of vascular endothelium integrity cdnsciencepub.comcdnsciencepub.comnih.gov.

Administration of this compound has been shown to improve hypertension-associated vascular endothelial dysfunction in these models jsmcentral.orgcdnsciencepub.comcdnsciencepub.comnih.govmedkoo.combiocrick.com. This suggests that inhibition of PI3Kγ, the target of this compound, might be a useful therapeutic approach for vascular endothelium dysfunction jsmcentral.orgcdnsciencepub.comcdnsciencepub.comnih.govmedkoo.combiocrick.com.

Effects on Acetylcholine-Induced Endothelium-Dependent Relaxation

Acetylcholine (B1216132) (ACh) is used to induce endothelium-dependent relaxation in isolated vascular ring preparations medchemexpress.comcdnsciencepub.com. In hypertensive rat models, the ACh-induced endothelium-dependent relaxation is markedly attenuated medchemexpress.comcdnsciencepub.com. Administration of this compound has been shown to significantly prevent this hypertension-induced attenuation of ACh-induced endothelium-dependent relaxation medchemexpress.comcdnsciencepub.com. This effect indicates that this compound helps restore the proper function of the endothelium in mediating vasorelaxation in response to acetylcholine medchemexpress.comcdnsciencepub.com.

The following table summarizes the effect of this compound on ACh-induced endothelium-dependent relaxation in hypertensive rat models:

| Treatment Group | ACh-Induced Endothelium-Dependent Relaxation |

| Hypertensive Control | Attenuated |

| This compound Treatment | Significantly prevented attenuation |

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Expression and Nitric Oxide Production

Endothelial nitric oxide synthase (eNOS) is a key enzyme in the production of nitric oxide (NO), a crucial vasodilator and regulator of vascular tone frontiersin.orgnih.gov. Reduced NO bioavailability contributes to vascular endothelium dysfunction frontiersin.org.

Studies have investigated the impact of this compound on eNOS expression and NO production. This compound has been reported to up-regulate eNOS expression and nitric oxide production in the context of vascular endothelial dysfunction induced by agents like monocrotaline (B1676716) and nicotine (B1678760) jsmcentral.org. This suggests that a mechanism by which this compound improves vascular function in hypertensive states may involve enhancing the NO pathway jsmcentral.org.

Impact on Serum Nitrite/Nitrate and Glutathione Levels

Serum nitrite and nitrate are stable end products of nitric oxide metabolism and are used as indicators of NO production and bioavailability cdnsciencepub.comcdnsciencepub.comnih.gov. Glutathione is an important antioxidant that helps protect against oxidative stress, which is often increased in hypertension and contributes to endothelial dysfunction cdnsciencepub.comcdnsciencepub.comnih.gov.

In hypertensive rat models, serum concentrations of nitrite and/or nitrate are significantly reduced cdnsciencepub.comcdnsciencepub.comnih.gov. Administration of this compound has been shown to significantly increase serum nitrite and/or nitrate concentrations in hypertensive rats cdnsciencepub.comcdnsciencepub.comnih.gov.

Furthermore, hypertension can lead to reduced levels of glutathione cdnsciencepub.comcdnsciencepub.comnih.gov. Treatment with this compound has been observed to significantly improve glutathione levels in hypertensive rats cdnsciencepub.comcdnsciencepub.comnih.gov.

The following table summarizes the effect of this compound on serum nitrite/nitrate and glutathione levels in hypertensive rat models:

| Parameter | Hypertensive Control | This compound Treatment |

| Serum Nitrite/Nitrate | Significantly reduced | Significantly increased |

| Glutathione Level | Reduced | Significantly improved |

These findings collectively suggest that this compound, through its inhibitory effect on PI3Kγ, can improve vascular endothelial function in hypertension by restoring endothelium-dependent relaxation, potentially upregulating eNOS and NO production, and improving antioxidant status as indicated by increased glutathione levels jsmcentral.orgcdnsciencepub.comcdnsciencepub.comnih.govmedkoo.combiocrick.com.

Involvement in Monocrotaline and Nicotine-Induced Pulmonary Vascular Endothelium Dysfunction

Studies have indicated that this compound, acting as an inhibitor of PI3Kγ, demonstrates ameliorative effects on pulmonary vascular endothelial dysfunction induced by monocrotaline (MCT) and nicotine. nih.gov Data from rat models administered MCT and nicotine showed that treatment with this compound significantly reduced right ventricular hypertrophy and diminished oxidative stress, as assessed by levels of TBARS and superoxide (B77818) anion generation, in comparison to control groups. nih.gov The observed effects of this compound appeared to be specific to the endothelium, given that there was no alteration in vasorelaxation induced by Sodium Nitro Prusside (SNP), which is endothelium-independent. nih.gov These findings suggest that PI3Kγ may play a crucial role in transducing intracellular signals contributing to pulmonary vascular endothelial dysfunction and pulmonary hypertension. nih.gov Both monocrotaline and nicotine are known to induce pulmonary vascular endothelium dysfunction, in part by attenuating eNOS, although the precise molecular mechanisms are still under investigation. nih.gov

Angiotensin II-Mediated Signaling, Rac Activation, and Reactive Oxygen Species (ROS) Production

Research into Angiotensin II (Ang II)-mediated signaling pathways has highlighted the involvement of Rac activation and subsequent Reactive Oxygen Species (ROS) production. Ang II stimulation has been shown to activate pathways involving Gα12/13 proteins and Rho/ROCK, leading to Rac1 activation and the subsequent activation of NAD(P)H oxidase, a key source of ROS. nih.gov PI3-kinase has also been suggested as an upstream activator for NAD(P)H oxidase in cardiac myocytes. nih.gov While the direct impact of this compound on Ang II-mediated Rac activation and ROS production is not explicitly detailed in all examined sources, studies investigating PI3K inhibition in the context of Ang II signaling have shown a reduction in ROS levels. americanelements.com Given that this compound is a PI3Kγ inhibitor, these findings suggest a potential, albeit indirect, link between this compound and the modulation of ROS production in Ang II-related pathways through its inhibitory effect on PI3Kγ.

Exploration in Oncology: Solid Tumors

Investigations have extended to exploring the potential roles of this compound in the context of solid tumors, with a focus on its effects on cancer cell behavior and the tumor microenvironment.

Effects on Lung Cancer Cell Migration and Metastasis

Studies have investigated the effects of this compound on lung cancer cell migration and metastasis. Utilizing this compound as a specific inhibitor of PIK3CG (PI3Kγ), research on lung cancer cell lines, such as A549 and H1299, has demonstrated that treatment with this compound significantly reduced the migratory capacity of these cells in in vitro experiments. fishersci.ca, citeab.com These findings align with observations that overexpression of PIK3CG promotes lung cancer cell migration and metastasis. fishersci.ca, citeab.com In experimental lung metastasis mouse models, increased expression of PIK3CG was associated with more pronounced lung cancer growth and the formation of lung metastatic nodules. citeab.com

Regulation of Matrix Metalloproteinase (MMP) Expression

This compound has been shown to influence the expression of Matrix Metalloproteinases (MMPs), enzymes known for their role in the degradation of the extracellular matrix and their involvement in cancer cell invasion and metastasis. nih.gov Treatment of lung cancer cell lines with this compound resulted in a significant reduction in the expression levels of MMPs. citeab.com, nih.gov Conversely, overexpression of PIK3CG was found to increase MMP expression levels. citeab.com These results suggest that this compound, by inhibiting PI3Kγ, can downregulate MMP expression in lung cancer cells.

Modulation of Neutrophil Recruitment and Activation in the Tumor Microenvironment

Research has explored the interplay between PI3Kγ and the tumor microenvironment, particularly concerning neutrophil recruitment and activation. Studies in a lung cancer model observed increased neutrophil infiltration in the lung tissues of mice with overexpression of PIK3CG. citeab.com Furthermore, co-culture experiments demonstrated that the presence of neutrophils and neutrophil extracts could promote the migration of lung cancer cells. citeab.com These findings suggest that PIK3CG overexpression in tumor cells can enhance neutrophil recruitment and activation within the tumor microenvironment, which in turn may contribute to lung cancer cell migration and metastasis. While this compound was used as a PIK3CG inhibitor in these studies, the direct impact of this compound on inhibiting neutrophil recruitment and activation is implied through its role in inhibiting PIK3CG. fishersci.ca, citeab.com Neutrophils are recognized as key components of the tumor microenvironment and can influence cancer progression and metastasis, with their recruitment being mediated by various factors. nih.gov, nih.gov

Studies in Ocular Biology

Research into the effects of this compound in ocular biology has primarily focused on its influence within the trabecular meshwork, a tissue crucial for regulating intraocular pressure.

Suppression of Trabecular Meshwork Phagocytosis

The trabecular meshwork (TM) plays a vital role in maintaining intraocular pressure (IOP) homeostasis through the regulation of aqueous humor outflow. nih.govgoogle.com. A key function of TM cells is phagocytosis, the process of engulfing cellular debris and other materials from the aqueous humor, which is considered essential for maintaining the patency of drainage pathways. nih.govgoogle.com. Dysfunction in TM phagocytosis has been implicated in the pathogenesis of glaucoma. nih.govgoogle.com.

Studies have demonstrated that this compound, acting as a selective inhibitor of PI3Kγ, significantly restrains phagocytosis in TM cells. cenmed.com. This finding suggests a role for PI3Kγ in the phagocytic activity of trabecular meshwork cells.

Role in the Regulation of Intraocular Pressure Rhythm via β1-Adrenergic Receptor-Mediated Signaling

Intraocular pressure exhibits a circadian rhythm, which is influenced by factors including sympathetic noradrenaline (norepinephrine) and adrenal glucocorticoids. cenmed.comymilab.com. Norepinephrine has been shown to regulate the IOP rhythm, in part, by suppressing TM macrophage phagocytosis and aqueous humor outflow. cenmed.comymilab.com. This suppression involves the activation of the β1-adrenergic receptor (AR)-mediated EPAC-SHIP1 signaling pathway. cenmed.comymilab.com.

Research indicates a connection between this compound's effect on TM phagocytosis and this β1-AR-mediated pathway. This compound, a selective PI3Kγ inhibitor, significantly restrains phagocytosis in TM cells. cenmed.com. Furthermore, the activation of the β1-AR-mediated EPAC-SHIP1 signal, which regulates phagocytic cup formation, involves the ablation of phosphatidylinositol triphosphate. cenmed.comymilab.com. While the direct mechanism by which this compound interacts with the β1-AR pathway in regulating IOP rhythm requires further elucidation, its inhibitory effect on PI3Kγ and the observed restraint on TM phagocytosis highlight its potential involvement in this complex regulatory process.

Studies on Autophagy and DNA Damage Response

Beyond ocular biology, this compound has been investigated in the context of autophagy and DNA damage response pathways, revealing distinctions from other inhibitors and specific effects in combination with other agents.

Differentiation from Class III PI3K Inhibitors in Autophagy Research

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including autophagy. PI3Ks are categorized into different classes, with Class III PI3K (VPS34) playing a significant role in the formation of autophagic vesicles required for macroautophagy. citeab.comnih.gov.

Historically, general PI3K inhibitors like wortmannin, LY294002, and 3-methyladenine (B1666300) have been used in autophagy research, but these compounds are not selective for VPS34 and can target other PI3K classes. citeab.comnih.govnih.gov. This lack of selectivity has made it challenging to precisely determine the specific contributions of VPS34 to autophagy using these inhibitors. nih.gov.

This compound, in contrast, is characterized as a selective inhibitor of PI3Kγ, which is a Class I PI3K isoform. uniroma2.itcenmed.com. This distinction is crucial in autophagy research, as the different classes and isoforms of PI3Ks can have varied roles and effects on autophagic processes. Therefore, studies utilizing this compound can offer insights into the specific involvement of PI3Kγ in cellular pathways, differentiating its effects from those mediated by Class III PI3K inhibitors and other non-selective compounds.

Lack of Direct Effect on RSL3-Induced Ferroptosis in Certain Cell Lines

Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation. RSL3 is a known ferroptosis activator that acts by inhibiting glutathione peroxidase 4 (GPX4)..

In studies investigating compounds that inhibit ferroptosis, this compound has been examined for its potential effects. Research has shown that this compound, along with several other inhibitors of PI3Kγ, had no effect on RSL3-induced ferroptosis in specific cell lines, including HT-1080 and MDA-MB-231 cells.. This indicates that this compound does not directly prevent RSL3-induced ferroptosis in these cellular contexts.

Here is a table summarizing the effect of this compound and other PI3Kγ inhibitors on RSL3-induced ferroptosis in specific cell lines:

| Compound | Target | Effect on RSL3-Induced Ferroptosis (HT-1080 and MDA-MB-231 cells) | Source |

| This compound | PI3Kγ | No effect | |

| Taselisib (B612264) | PI3Kγ | No effect | |

| AS-605240 | PI3Kγ | No effect | |

| IITZ-01 | PI3Kγ | No effect | |

| CZC24832 | PI3Kγ | No effect |

Influence on DNA Damage Response Pathways when Combined with Other Agents

The DNA damage response (DDR) is a complex network of pathways that cells activate to detect and repair DNA lesions, maintaining genomic stability.. The PI3K pathway is known to be frequently altered in various diseases, including cancer, and plays a role in regulating a wide range of cellular processes, including DNA repair. ymilab.com.

This compound is a PIK3CG-specific inhibitor, targeting the gene encoding the PI3Kγ catalytic subunit.. Research has indicated a focus on targeting the DNA damage response in studies involving PIK3CG inhibitors.. While the specific influence of this compound on DDR pathways when used alone is an area of ongoing research, its role as a PI3Kγ inhibitor suggests potential interplay with DDR mechanisms, particularly when considered in combination with other therapeutic agents that impact DNA integrity or repair. The PI3K pathway's broad involvement in cellular processes, including those related to DNA repair and cell survival, provides a rationale for exploring the effects of PI3Kγ inhibition by this compound in the context of combined treatments targeting DDR. ymilab.com.

Investigation of Nuclear Structures and RNA Regulation

The nucleus serves as a central regulatory hub within eukaryotic cells, orchestrating vital processes such as DNA replication, transcription, and RNA processing mdpi.com. The organization and dynamics of nuclear structures, including ribonucleoprotein (RNP) granules like paraspeckles, play significant roles in regulating gene expression and maintaining cellular homeostasis mdpi.commdpi.comnih.gov. Long non-coding RNAs (lncRNAs) are increasingly recognized as key components and regulators of these nuclear bodies mdpi.comnih.gov.

Effects on NEAT1_2/Paraspeckle Modulation

Nuclear Paraspeckle Assembly Transcript 1 (NEAT1) is an abundant nuclear-retained lncRNA that exists as two main isoforms, NEAT1_1 and NEAT1_2 mdpi.comnih.gov. The longer isoform, NEAT1_2, is essential for the formation and structural integrity of paraspeckles, which are nuclear RNP granules involved in regulating gene expression through mechanisms such as sequestration of proteins and RNA retention mdpi.comnih.govbiorxiv.org. Dysregulation of NEAT1_2 and paraspeckles has been implicated in various human diseases, positioning them as potential therapeutic targets nih.govnih.gov.

In the context of identifying small molecule modulators of NEAT1_2/paraspeckles, this compound was included in screening efforts. This compound is characterized as a selective inhibitor of PI3K p110γ nih.govselleck.jp. A re-examination of screening results utilizing a toolkit for identifying NEAT1_2/paraspeckle modulators, which included cell-based assays like "ParaQuant" based on high-content imaging of NEAT1_2, investigated the effects of various compounds nih.govnih.gov.

Based on these re-examined screen results in both HeLa and SH-SY5Y cell lines, this compound demonstrated no observable effect on paraspeckles nih.gov. This finding suggests that, under the experimental conditions of this screen, selective inhibition of PI3K p110γ by this compound did not lead to modulation of NEAT1_2 or paraspeckle structures nih.gov. In contrast, other compounds tested in the same study, such as dual PI3K/mTOR inhibitors, were found to decrease either NEAT1_2 area or paraspeckle number in at least one cell line nih.gov.

The specific data regarding this compound's effect on paraspeckle modulation from this study can be summarized as follows:

| Compound | Target Specificity | Effect on Paraspeckles (HeLa cells) | Effect on Paraspeckles (SH-SY5Y cells) | Source |

| This compound | Selective PI3K p110γ | No effect | No effect | Re-examination of screen results nih.gov |

This indicates that, within the scope of this investigation, this compound did not exhibit activity as a modulator of NEAT1_2/paraspeckle formation or morphology in the tested cell lines nih.gov.

Methodological Approaches in Cay10505 Research

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the cellular and molecular effects of CAY10505. These models range from the use of established cell lines and primary cell cultures to more complex co-culture systems.

Utilization of Diverse Cancer Cell Lines (e.g., Multiple Myeloma, Lung Cancer, MCF7) and Primary Cell Cultures

Diverse cancer cell lines and primary cell cultures have been instrumental in evaluating the impact of this compound on cancer cell survival and proliferation. Studies have utilized an extended panel of multiple myeloma (MM) cell lines and freshly isolated primary MM samples to assess the effects of this compound. medchemexpress.commedchemexpress.com MM cells were treated with this compound for several days, and their survival was subsequently analyzed. medchemexpress.commedchemexpress.com

The human breast adenocarcinoma cell line MCF7 has also been used in this compound research. medchemexpress.com Antiproliferative activity against MCF7 cells has been determined, with an reported IC₅₀ value. medchemexpress.com Additionally, lung cancer cell lines such as A549 and H1299 have been treated with this compound in studies investigating the role of PIK3CG. researchgate.net Primary cell cultures, in general, serve as valuable models in cancer research for studying cell biology, drug effects, and as control models for anti-cancer investigations. kosheeka.comeppendorf.com

Neuronal and Glial Cell Culture Systems for Neurobiological Studies

This compound has been investigated in neuronal and glial cell culture systems due to its activity as a PI3Kγ inhibitor. This compound is characterized as a potent and selective inhibitor of PI3Kγ with an IC₅₀ of 30 nM in neurons. medchemexpress.commedchemexpress.comcaymanchem.comadooq.combioscience.co.uk Studies in cultured neurons have shown that this compound can partially reduce the phosphorylation of Akt induced by baicalein (B1667712). medchemexpress.commedchemexpress.complos.orgnih.gov Astrocytes, a type of glial cell, have also been utilized to examine PI3K-mediated Akt phosphorylation in response to baicalein treatment, with this compound being employed as a PI3Kγ inhibitor in these studies. plos.orgnih.gov

Immortalized Cell Lines for Specific Organ Systems (e.g., Immortalized Human Trabecular Meshwork Cells)

While the provided information highlights the use of various cancer cell lines, which are immortalized, specific details regarding the use of this compound with immortalized cell lines derived from particular organ systems, such as immortalized human trabecular meshwork cells, were not explicitly found in the provided search results. However, the general application of immortalized cell lines in research is well-established.

Co-culture Systems for Investigating Microenvironment Interactions (e.g., Bone Marrow Stromal Cells, Neutrophils)

Co-culture systems have been employed to study the interactions between cancer cells and their microenvironment in the presence of this compound. Treatment of primary multiple myeloma samples co-cultured with bone marrow stromal cells (BMSCs) with this compound has demonstrated anti-survival effects. medchemexpress.commedchemexpress.com In these co-culture experiments, this compound at a concentration of 10 µM resulted in a mean survival relative to DMSO-treated controls of 84% ± 14%. medchemexpress.commedchemexpress.com Beyond co-culture, this compound has also been shown to reduce neutrophil recruitment in mice, indicating potential interactions with these immune cells that could be investigated further in co-culture models. caymanchem.comcaymanchem.comactivebiopharma.com

Biochemical and Cell-Based Assays for Kinase Activity and Signaling Pathway Analysis (e.g., Akt phosphorylation, IC50 determinations)

A range of biochemical and cell-based assays are fundamental to characterizing this compound's activity and its impact on cellular signaling. Key among these are assays to determine its inhibitory potency against kinases, particularly PI3K isoforms. This compound is a potent inhibitor of PI3Kγ with an IC₅₀ of 30 nM. caymanchem.comadooq.combioscience.co.ukactivebiopharma.com Its selectivity has been assessed against other class I PI3K isoforms (α, β, and δ), showing IC₅₀ values of 0.94 µM, 20 µM, and 20 µM, respectively. caymanchem.comadooq.combioscience.co.ukactivebiopharma.com this compound has also been tested against a panel of other kinases, significantly inhibiting only casein kinase 2 (CK2) with an IC₅₀ of 20 nM. caymanchem.comactivebiopharma.com

Cell-based assays have been used to evaluate the effect of this compound on downstream signaling pathways. Inhibition of Akt phosphorylation is a commonly measured outcome, reflecting the compound's impact on the PI3K/Akt pathway. medchemexpress.commedchemexpress.complos.orgnih.gov this compound at 200 nM partially reduced baicalein-induced Akt phosphorylation in neurons. medchemexpress.complos.orgnih.gov Western blotting is a technique used to measure the protein expression levels of phosphorylated Akt (p-Akt) and total Akt in these studies. plos.org IC₅₀ values for cellular effects, such as the antiproliferative activity in MCF7 cells (36.9 µM), are also determined through cell-based assays. medchemexpress.com

Table 1: Selected IC₅₀ Values for this compound

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |

| PI3Kγ (Neurons) | Kinase Inhibition | 30 nM | medchemexpress.commedchemexpress.comcaymanchem.comadooq.combioscience.co.uk |

| PI3Kα | Kinase Inhibition | 0.94 µM | caymanchem.comadooq.combioscience.co.ukactivebiopharma.com |

| PI3Kβ | Kinase Inhibition | 20 µM | caymanchem.comadooq.combioscience.co.ukactivebiopharma.com |

| PI3Kδ | Kinase Inhibition | 20 µM | caymanchem.comadooq.combioscience.co.ukactivebiopharma.com |

| CK2 | Kinase Inhibition | 20 nM | caymanchem.comactivebiopharma.com |

| Mouse Macrophages | Akt phosphorylation | 228 nM | caymanchem.combioscience.co.ukactivebiopharma.com |

| MCF7 Cell Line | Antiproliferative | 36.9 µM | medchemexpress.com |

Cell Survival and Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining, SRB assay)

Assays measuring cell survival and apoptosis are critical for assessing the efficacy of this compound in cellular models. Flow cytometry with Annexin V-FITC/PI staining is a method used to analyze survival in multiple myeloma cells treated with this compound. medchemexpress.commedchemexpress.com This method allows for the detection of apoptotic and necrotic cells based on the differential staining properties of Annexin V (binding to phosphatidylserine) and propidium (B1200493) iodide (PI, a DNA stain). medchemexpress.commedchemexpress.com

The Sulforhodamine B (SRB) assay is another technique employed to determine antiproliferative activity, as demonstrated in studies with the MCF7 cell line treated with this compound. medchemexpress.com The SRB assay is a colorimetric method based on the stoichiometric binding of the SRB dye to cellular proteins, providing a measure of cell mass which correlates with cell number and can be used for cytotoxicity screening. canvaxbiotech.comnih.gov The MTT assay, which assesses metabolic activity, is also a common method for determining cell survival and proliferation in cancer cell studies. nih.gov

Table 2: Cell Survival and Apoptosis Assay Methods

| Assay Method | Principle | Application in this compound Research | Reference |

| Flow Cytometry (Annexin V/PI) | Detects apoptosis and necrosis | Multiple Myeloma cell survival | medchemexpress.commedchemexpress.com |

| SRB Assay | Measures total cellular protein (cell mass) | MCF7 antiproliferative activity | medchemexpress.com |

| MTT Assay | Measures metabolic activity (cell viability) | General cell survival/proliferation | nih.gov |

Gene Expression Analysis Techniques (e.g., qRT-PCR for MMPs, Epo, VEGF)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique for the precise analysis of gene expression levels, offering high accuracy, specificity, sensitivity, and rapidity. mdpi.com, nih.gov This method has been applied in this compound research to evaluate the transcriptional changes induced by the compound. For instance, studies investigating the effect of this compound on lung cancer cells have utilized qRT-PCR to measure the expression levels of matrix metalloproteinases (MMPs). nih.gov Research indicates that treatment with this compound can lead to a reduction in the expression levels of MMPs in lung cancer cells. nih.gov

Beyond MMPs, qRT-PCR is a standard approach for assessing the expression of genes like erythropoietin (Epo) and vascular endothelial growth factor (VEGF), which are often studied in the context of cellular responses to various stimuli and pathways, including the PI3K/Akt signaling pathway. caymanchem.com, researchgate.net, nih.gov, researchgate.net While direct studies using this compound and qRT-PCR specifically for Epo and VEGF were not detailed in the provided snippets, the known involvement of this compound with the PI3K pathway caymanchem.com and the established use of qRT-PCR to study Epo and VEGF expression in relation to this pathway researchgate.net, researchgate.net highlight the relevance of this technique in comprehensive investigations of this compound's effects.

Preclinical In Vivo Models

Preclinical in vivo models are essential for evaluating the effects of compounds like this compound in complex biological systems and for assessing their potential therapeutic efficacy in disease contexts.

Rodent Models of Hypertension and Vascular Dysfunction (e.g., DOCA-induced, nicotine (B1678760) and monocrotaline-induced)

Rodent models are frequently utilized to study hypertension and vascular dysfunction. Research has specifically investigated the effect of the PI3Kγ inhibitor this compound in hypertension and associated vascular endothelium dysfunction in rats. a2bchem.com This indicates the direct application of rat models to understand the cardiovascular effects of this compound. While the provided information explicitly links this compound to general hypertension and vascular dysfunction models in rats a2bchem.com, specific models like DOCA-salt induced hypertension are commonly used in research on this condition. The monocrotaline-induced model is another established rodent model, particularly for studying pulmonary arterial hypertension, characterized by vascular remodeling and endothelial dysfunction. nih.gov Although this compound is not explicitly mentioned in conjunction with DOCA-induced, nicotine-induced, or monocrotaline-induced models in the provided results, the use of rat models for hypertension and vascular dysfunction to study this compound is confirmed. a2bchem.com

Murine Models of Specific Physiological Processes (e.g., Neutrophil Recruitment)

Murine models are valuable tools for investigating specific physiological and immunological processes, including neutrophil recruitment. Studies have demonstrated that oral administration of this compound reduces neutrophil recruitment in mice. caymanchem.com This reduction was observed to an extent comparable to that seen in PI3Kγ-deficient mice, supporting this compound's role as a PI3Kγ inhibitor in this context. caymanchem.com Murine models of inflammation and infection are widely used to study neutrophil behavior and recruitment, providing systems to evaluate the impact of compounds like this compound on these processes. ucl.ac.uk, frontiersin.org, nih.gov, plos.org These models allow for the assessment of neutrophil migration to sites of inflammation or infection, providing insights into the in vivo effects of this compound on innate immune responses.

Experimental Tumor Metastasis Models (e.g., Lung Cancer)

Experimental tumor metastasis models, particularly those involving lung cancer, have been employed to evaluate the effects of this compound on cancer progression and spread. Studies have constructed experimental lung metastasis mouse models using cells such as LLC cells. nih.gov In these models, this compound has been used to treat cells or the models themselves to investigate its impact on processes like cell migration and metastasis. researcher.life, , nih.gov Research using these models has shown that this compound treatment can significantly reduce the number of cells that complete migration and decrease the expression levels of matrix metalloproteinases (MMPs), which are involved in metastasis. nih.gov These findings highlight the utility of experimental tumor metastasis models in assessing the anti-metastatic potential of this compound, particularly in the context of lung cancer.

In vivo Analysis of Physiological and Biochemical Markers (e.g., Serum Nitrite (B80452)/Nitrate (B79036), Glutathione)

In vivo studies have been conducted to evaluate the effects of this compound on physiological and biochemical markers, particularly in the context of hypertension and associated vascular dysfunction. One study utilized hypertensive rats to investigate the impact of this compound administration on markers such as serum nitrite/nitrate levels and glutathione (B108866) levels medchemexpress.comcdnsciencepub.com.

Hypertension was induced in Wistar rats, and vascular endothelium dysfunction was assessed by evaluating the attenuation of acetylcholine-induced endothelium-dependent relaxation, a decrease in serum nitrate and/or nitrite levels, reduced glutathione levels, and disruption of vascular endothelium integrity cdnsciencepub.com. Following the induction of hypertension, daily administration of this compound was performed medchemexpress.comcdnsciencepub.com.

The administration of this compound was found to significantly improve several of these markers in hypertensive rats. Specifically, it significantly increased serum nitrite and/or nitrate concentrations medchemexpress.comcdnsciencepub.com. Furthermore, this compound administration also significantly improved glutathione levels in these animals cdnsciencepub.com. These findings suggest that this compound can positively influence key physiological and biochemical indicators related to vascular function in hypertensive states.

| Marker | Observed Effect of this compound in Hypertensive Rats | Source |

| Serum Nitrite and/or Nitrate | Significantly Increased | medchemexpress.comcdnsciencepub.com |

| Glutathione | Significantly Improved/Increased | cdnsciencepub.com |

Losartan and Atorvastatin were also used as positive controls in this research, and they similarly improved acetylcholine-induced endothelium-dependent relaxation, serum nitrite and/or nitrate levels, and glutathione levels in hypertensive rats medchemexpress.comcdnsciencepub.com.

Comparative and Analog Studies of Cay10505

Evaluation Against Panels of Kinase Inhibitors for Broad Spectrum Analysis

Evaluation of CAY10505 against a broad panel of kinases helps to determine its selectivity beyond its primary target. Studies have shown that this compound is a potent and selective inhibitor of the PI3Kγ isoform. Its inhibitory activity has been quantified, demonstrating an IC₅₀ of 30 nM for PI3Kγ in neurons. When tested against other class I PI3K isoforms, this compound exhibited significantly lower potency, with IC₅₀ values of 0.94 μM for PI3Kα, 20 μM for PI3Kβ, and 20 μM for PI3Kδ. caymanchem.com001chemical.comcaymanchem.comadooq.com

Beyond the PI3K family, this compound has been assessed for its inhibitory effects on a panel of 80 other kinases. In this broad screening, this compound was found to significantly inhibit only the unrelated casein kinase 2 (CK2), with an IC₅₀ of 20 nM. caymanchem.com This suggests a relatively high degree of selectivity for PI3Kγ and CK2 over a wide range of other kinases.

The following table summarizes the inhibitory potency of this compound against different PI3K isoforms and CK2:

| Kinase Target | IC₅₀ (nM) |

| PI3Kγ | 30 |

| PI3Kα | 940 |

| PI3Kβ | 20,000 |

| PI3Kδ | 20,000 |

| CK2 | 20 |

Additionally, this compound has been shown to inhibit the phosphorylation of the PI3K downstream substrate PKB/Akt in mouse macrophages, with an IC₅₀ of 228 nM. caymanchem.com

Comparative Effects with Other PI3K Isoform-Selective Inhibitors in Specific Disease Models

Comparing the effects of this compound with other isoform-selective PI3K inhibitors provides insights into the specific roles of different PI3K isoforms in various disease contexts. This compound, as a selective PI3Kγ inhibitor, has been investigated in models of hypertension and multiple myeloma.

In the context of hypertension, studies in rats have demonstrated that administration of this compound significantly prevents the attenuation of acetylcholine-induced endothelium-dependent relaxation caused by hypertension. 001chemical.commedchemexpress.comcdnsciencepub.comnih.gov This suggests a role for PI3Kγ in vascular dysfunction associated with hypertension.

In multiple myeloma, this compound has been tested on a panel of multiple myeloma cell lines and freshly isolated primary multiple myeloma samples. 001chemical.commedchemexpress.commedchemexpress.com Treatment with this compound demonstrated anti-survival effects in these cells. In primary multiple myeloma samples co-cultured with bone marrow stromal cells, this compound at a concentration of 10 μM resulted in a mean survival relative to DMSO-treated controls of 84% ± 14%. 001chemical.commedchemexpress.com

Comparative studies in neuronal and astrocytic cells investigating the effects of baicalein (B1667712) have utilized this compound (PI3Kγ inhibitor), a pan-PI3K inhibitor (LY294002), and a PI3Kα/β inhibitor. These studies revealed cell type-specific dependencies on different PI3K isoforms for processes like Akt phosphorylation and gene expression, highlighting the distinct roles of these isoforms and the differential effects of isoform-selective inhibitors like this compound. plos.org

Research into resistance mechanisms to isoform-selective PI3K inhibitors, such as alpelisib (B612111) (PI3Kα selective) and taselisib (B612264) (PI3Kα selective), in other cancer types like HPV-positive head and neck cancer, further underscores the rationale for developing and studying isoform-specific inhibitors and potential combination strategies to overcome resistance. nih.gov

Distinction from Pan-PI3K and Dual PI3K/mTOR/DNA-PK Inhibitors in Cellular Signaling Pathways

This compound's profile as a potent and selective PI3Kγ inhibitor distinguishes its effects on cellular signaling pathways from those of pan-PI3K inhibitors or dual inhibitors targeting PI3K in addition to other kinases like mTOR or DNA-PK. While pan-PI3K inhibitors broadly block the activity of multiple class I PI3K isoforms (α, β, δ, and γ), isoform-selective inhibitors like this compound target the activity of a specific isoform, leading to more focused effects on downstream signaling. caymanchem.com001chemical.comcaymanchem.comadooq.comresearchgate.net

Studies comparing this compound (PI3Kγ selective) with a pan-PI3K inhibitor (LY294002) have demonstrated that their impact on signaling pathways, such as Akt phosphorylation, can differ depending on the cell type. plos.org This highlights that inhibiting a specific PI3K isoform with a compound like this compound can lead to distinct outcomes in cellular signaling compared to the broader inhibition achieved with a pan-PI3K inhibitor.

Furthermore, investigations into the induction of PTK7, a protein in the noncanonical Wnt pathway, by various PI3K inhibitors have shown that inhibition of PI3Kδ and λ or pan-PI3K inhibition led to significant increases in PTK7 expression, whereas targeting PI3Kα and β did not. researchgate.net While this compound was included in this study, the specific effect of PI3Kγ inhibition by this compound on PTK7 induction in this context would further delineate its signaling profile compared to inhibitors of other isoforms or pan-PI3K inhibitors. These distinctions in affecting specific downstream targets and pathways underscore the importance of isoform selectivity in modulating cellular responses.

Combination Studies with Established Therapies in Preclinical Models

Preclinical studies have explored the potential of combining this compound with established therapies, particularly in the context of hypertension and multiple myeloma.

In a rat model of hypertension, the administration of this compound, Losartan (an angiotensin II receptor blocker), or Atorvastatin (a statin) significantly prevented the hypertension-induced attenuation of acetylcholine-induced endothelium-dependent relaxation. 001chemical.commedchemexpress.comcdnsciencepub.comnih.gov These studies suggest that inhibiting PI3Kγ with this compound can have beneficial effects on vascular function in hypertension, comparable to or potentially synergistic with established antihypertensive and lipid-lowering agents. The administration of this compound, Losartan, or Atorvastatin also significantly increased serum nitrite (B80452) and/or nitrate (B79036) concentrations in hypertensive rats, indicating an improvement in nitric oxide bioavailability. 001chemical.commedchemexpress.commedchemexpress.com

In multiple myeloma, this compound has been evaluated for its anti-survival effects in cell lines and primary samples, including in co-culture with bone marrow stromal cells which mimic the tumor microenvironment. 001chemical.commedchemexpress.commedchemexpress.com While specific data on combinations with established anti-myeloma agents like Bortezomib were mentioned as part of the experimental setup for drug combinations, detailed results of these specific combinations with this compound were not extensively provided in the search snippets. medchemexpress.com However, the evaluation of this compound in the context of multiple myeloma cell survival, including in co-culture models, indicates its potential for use in combination strategies against this hematological malignancy.

The broader landscape of preclinical combination therapies in cancer, including approaches in pancreatic cancer, GIST, and prostate cancer using various agents like lurbinectedin, irinotecan, 5-fluorouracil, imatinib, and PARP inhibitors, highlights the general strategy of combining targeted agents or chemotherapy to enhance efficacy and overcome resistance. nih.govkuraoncology.comnih.gov While this compound was mentioned as a PI3K inhibitor in the context of potential combinations with glucagon (B607659) receptor antagonists for cancer treatment, specific preclinical data for this combination involving this compound were not detailed. google.com The exploration of this compound in combination with Losartan and Atorvastatin in hypertension models provides a clear example of its evaluation alongside established therapies in preclinical settings.

Future Research Directions and Unexplored Avenues for Cay10505

Deeper Elucidation of Potential Off-Target Effects Beyond Canonical PI3Kγ and CK2 Inhibition

While CAY10505 is known to selectively inhibit PI3Kγ and CK2, a more comprehensive understanding of its potential off-target effects is crucial for future research and any potential translational applications. Although it has shown selectivity over other PI3K isoforms, and testing against a panel of 80 other kinases indicated significant inhibition primarily of CK2 caymanchem.com, a broader analysis against a wider range of kinases and other protein targets could reveal additional interactions. Advanced proteomic screening techniques, such as kinome profiling and activity-based protein profiling, could be employed to identify any unintended targets that might be affected by this compound. Understanding these off-target interactions is vital for accurately interpreting results in research studies and for predicting potential effects in more complex biological systems. Research into off-target effects is a critical aspect of studying any compound, especially in the context of developing potential therapeutic agents or using them as precise research tools. abyntek.compatsnap.comdovepress.commdpi.com

Investigation of this compound Mechanisms in Other Emerging Pathophysiological Conditions

The established roles of PI3Kγ and CK2 in various cellular processes suggest that this compound could have relevance in a broader spectrum of pathophysiological conditions beyond those currently investigated. PI3Kγ is involved in inflammation and immune responses, while CK2 plays roles in cell survival, proliferation, and signaling pathways often dysregulated in diseases. nih.gov Future research could explore the effects of this compound in models of other inflammatory disorders, autoimmune diseases, or different types of cancer where PI3Kγ or CK2 signaling is implicated. For instance, investigating its impact on specific immune cell subsets or in disease models involving aberrant cell proliferation could reveal new therapeutic potentials. Studies have already begun to explore PI3Kγ inhibition in conditions like pulmonary vascular endothelial dysfunction and multiple myeloma, indicating the potential for further research in diverse disease contexts. jsmcentral.orgresearchgate.net

Development of Advanced Delivery Systems for Enhanced Research Applications

The effective delivery of this compound to specific cells or tissues is paramount for both in vitro and in vivo research applications, particularly when studying complex biological systems or disease models. Developing advanced delivery systems could enhance its solubility, stability, and targeting capabilities. windbergslab.denih.gov Nanotechnology-based approaches, such as encapsulation in liposomes or polymeric nanoparticles, could offer controlled release and improved cellular uptake. windbergslab.de Exploring targeted delivery systems, potentially utilizing ligands that bind to specific cell surface receptors, could allow for more precise investigation of this compound's effects in particular cell populations within a mixed tissue or organismal context. Such advancements in delivery could minimize off-target effects and maximize the compound's efficacy in research settings.

Integration into High-Throughput Screening Platforms for Novel Target Identification and Compound Profiling

Integrating this compound into high-throughput screening (HTS) platforms could facilitate the identification of novel molecular targets or pathways influenced by simultaneous PI3Kγ and CK2 inhibition. hudsonlabautomation.combmglabtech.comnih.gov By screening libraries of compounds in conjunction with or in the presence of this compound, researchers could identify synergistic or antagonistic interactions that shed light on complex signaling networks. Furthermore, this compound could be used as a tool compound within HTS assays designed to identify novel inhibitors or modulators of PI3Kγ or CK2, or pathways downstream of these kinases. hudsonlabautomation.combmglabtech.comcvmh.fr This approach could accelerate the discovery of new therapeutic candidates or provide deeper insights into the functional consequences of inhibiting these kinases.

Exploration of its Role in Complex Intercellular Networks and Multicellular Interactions Beyond Current Models

Biological systems involve intricate intercellular communication and multicellular interactions that are often dysregulated in disease. nih.govnih.gov Current research on this compound primarily focuses on its effects within individual cells or in simplified in vivo models. Future studies should aim to explore its impact on complex intercellular networks, such as those found in the tumor microenvironment, immune cell interactions, or neurovascular units. Utilizing advanced techniques like co-culture systems, organoids, or in vivo models with sophisticated imaging and single-cell analysis capabilities could provide valuable insights into how this compound influences cell-cell communication, migration, and functional interactions within a multicellular context. nih.govnih.govresearcher.life Understanding its role in these complex networks is essential for a holistic appreciation of its biological effects and potential therapeutic implications.

Q & A

Advanced Research Question

- In vitro : Effective concentrations range from 2.5–10 μM in myeloma and primary MM cells, but dose-response curves should be generated using viability assays (e.g., MTT or Annexin V/PI staining) due to cell-type variability .

- In vivo : Oral administration at 0.6 mg/kg in hypertensive rat models improves endothelial dysfunction, but pharmacokinetic studies (e.g., bioavailability, half-life) are essential to refine dosing schedules .

- Controls : Include vehicle (DMSO) controls and co-treatment with PI3K activators (e.g., insulin-like growth factor 1) to confirm on-target effects .

How can researchers resolve contradictions in reported IC50 values of this compound across studies?

Advanced Research Question

Discrepancies in IC50 values (e.g., 30 nM vs. 33 nM) may arise from assay conditions (e.g., ATP concentration, cell permeability) or cell-specific PI3Kγ expression levels . To address this:

- Standardize assays using recombinant PI3Kγ enzyme systems.

- Validate cellular activity via Western blotting for phosphorylated Akt (p-Akt), a downstream marker .

- Compare results with structurally similar inhibitors (e.g., PIK-293 for PI3Kδ) to rule off-target effects .

What methodologies are recommended for assessing this compound’s efficacy in vascular endothelial dysfunction models?

Advanced Research Question

In hypertensive rat models, key endpoints include:

- Functional assays : Endothelium-dependent vasorelaxation measured via acetylcholine response in aortic rings .

- Biochemical markers : Serum nitrate/nitrite (NO metabolites) and glutathione levels to quantify oxidative stress .

- Histopathology : Immunostaining for endothelial integrity markers (e.g., VE-cadherin) .

- Controls : Use PI3Kγ-knockout animals or siRNA-mediated knockdown to isolate this compound-specific effects.

How should researchers design experiments to evaluate this compound’s pro-apoptotic effects in cancer cells?

Basic Research Question

- Cell lines : Use PI3Kγ-dependent cancer models (e.g., myeloma cells) and compare to PI3Kγ-negative controls .

- Apoptosis assays : Combine flow cytometry (Annexin V/PI) with caspase-3/7 activity assays.

- Mechanistic validation : siRNA silencing of PI3Kγ or rescue experiments with constitutively active Akt to confirm pathway specificity .

What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in high-throughput screens?

Advanced Research Question

- Dose-response modeling : Fit data to a sigmoidal curve (Hill equation) to calculate EC50/IC50 values .

- Multiplicity correction : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for comparisons across concentrations .

- Reproducibility : Include triplicate technical replicates and at least three biological replicates to account for variability .

How can researchers ensure reproducibility of this compound experiments across laboratories?

Advanced Research Question

- Protocol standardization : Detail solvent (DMSO) concentration, incubation time, and cell confluence in methods .

- Compound validation : Provide HPLC purity certificates (≥98%) and batch-specific activity data .

- Data sharing : Deposit raw data (e.g., flow cytometry files, Western blot images) in public repositories .

What are the limitations of using this compound in studying PI3Kγ signaling in mixed cell populations?

Advanced Research Question

- Off-target effects : At high concentrations (>10 μM), this compound may inhibit PI3Kδ or other kinases .

- Cell-type specificity : Neuronal cells show higher sensitivity than endothelial cells; single-cell RNA sequencing can identify PI3Kγ-expressing subpopulations .

- Alternative models : Use PI3Kγ-knockout organoids to isolate pharmacological effects .

How should contradictory results in this compound’s impact on cell viability be addressed?

Advanced Research Question

Conflicting data (e.g., low cell counts in some assays vs. efficacy in others) may stem from:

- Cell health : Pre-screen for mycoplasma contamination and optimize serum conditions .

- Timing : Apoptosis assays require 24–48 hr exposure, while viability assays may need shorter durations .

- Context-dependent effects : Test this compound in combination with standard therapies (e.g., dexamethasone) to model clinical relevance .

What integrative approaches can link this compound’s molecular effects to phenotypic outcomes?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.